molecular formula C24H22O11 B1203798 3-Demethoxy-3-ethoxytetracenomycin C CAS No. 79495-72-0

3-Demethoxy-3-ethoxytetracenomycin C

Cat. No.: B1203798
CAS No.: 79495-72-0
M. Wt: 486.4 g/mol
InChI Key: MWOGLUWVPFOVLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 8-ethoxy-6a,7,10a,12-tetrahydroxy-3-methoxy-1-methyl-6,10,11-trioxo-7H-tetracene-2-carboxylate is a complex organic compound with the molecular formula C24H22O11 and a molecular weight of 486.4 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Demethoxy-3-ethoxytetracenomycin C typically involves multiple steps, starting from simpler organic molecules. The process includes:

    Formation of the tetracene core: This step involves the cyclization of precursor molecules to form the tetracene backbone.

    Functionalization: Introduction of ethoxy, hydroxy, methoxy, and methyl groups at specific positions on the tetracene core.

    Esterification: The final step involves the esterification of the carboxyl group to form the methyl ester.

Industrial Production Methods

large-scale synthesis would typically involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-ethoxy-6a,7,10a,12-tetrahydroxy-3-methoxy-1-methyl-6,10,11-trioxo-7H-tetracene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Methyl 8-ethoxy-6a,7,10a,12-tetrahydroxy-3-methoxy-1-methyl-6,10,11-trioxo-7H-tetracene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.

    Industry: Utilized in the development of organic electronic materials due to its polycyclic aromatic structure .

Mechanism of Action

The mechanism of action of 3-Demethoxy-3-ethoxytetracenomycin C involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by:

    Inhibiting enzyme activity: Binding to and inhibiting the activity of enzymes involved in critical cellular processes.

    Interacting with DNA: Intercalating into DNA strands, disrupting replication and transcription processes.

    Modulating signaling pathways: Affecting signaling pathways that regulate cell growth and apoptosis

Comparison with Similar Compounds

Similar Compounds

    Tetracenomycin C: A related compound with similar polycyclic aromatic structure and biological activities.

    Elloramycin A: Another tetracene derivative with antimicrobial properties.

Uniqueness

Methyl 8-ethoxy-6a,7,10a,12-tetrahydroxy-3-methoxy-1-methyl-6,10,11-trioxo-7H-tetracene-2-carboxylate is unique due to its specific functional groups and their positions on the tetracene core.

Properties

CAS No.

79495-72-0

Molecular Formula

C24H22O11

Molecular Weight

486.4 g/mol

IUPAC Name

methyl 8-ethoxy-6a,7,10a,12-tetrahydroxy-3-methoxy-1-methyl-6,10,11-trioxo-7H-tetracene-2-carboxylate

InChI

InChI=1S/C24H22O11/c1-5-35-13-8-14(25)23(31)21(29)17-11(19(27)24(23,32)20(13)28)6-10-7-12(33-3)16(22(30)34-4)9(2)15(10)18(17)26/h6-8,20,26,28,31-32H,5H2,1-4H3

InChI Key

MWOGLUWVPFOVLI-UHFFFAOYSA-N

SMILES

CCOC1=CC(=O)C2(C(=O)C3=C(C=C4C=C(C(=C(C4=C3O)C)C(=O)OC)OC)C(=O)C2(C1O)O)O

Canonical SMILES

CCOC1=CC(=O)C2(C(=O)C3=C(C=C4C=C(C(=C(C4=C3O)C)C(=O)OC)OC)C(=O)C2(C1O)O)O

Synonyms

3-demethoxy-3-ethoxytetracenomycin C
3-DETC

Origin of Product

United States

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